molecular formula C23H16BrNO7 B2472073 6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl morpholine-4-carboxylate CAS No. 869079-04-9

6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl morpholine-4-carboxylate

Cat. No.: B2472073
CAS No.: 869079-04-9
M. Wt: 498.285
InChI Key: ZVBYHQYITZCDOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl morpholine-4-carboxylate is a synthetic bichromene derivative characterized by a fused coumarin core (bichromene system) with a bromine substituent at position 6 and a morpholine-4-carboxylate ester at position 7'. The bromine atom enhances electrophilic reactivity, while the morpholine group may improve solubility and pharmacokinetic properties compared to simpler esters .

Properties

IUPAC Name

[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrNO7/c24-14-1-4-19-13(9-14)10-18(22(27)32-19)17-12-21(26)31-20-11-15(2-3-16(17)20)30-23(28)25-5-7-29-8-6-25/h1-4,9-12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBYHQYITZCDOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC5=C(C=CC(=C5)Br)OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate involves multiple steps, including the formation of the bichromene core and subsequent functionalization with bromine, morpholine, and carboxylate groups. The synthetic route typically starts with the preparation of the bichromene core through a series of condensation and cyclization reactions. Bromination is then carried out using bromine or a brominating agent under controlled conditions.

Chemical Reactions Analysis

6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and morpholine

Scientific Research Applications

6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 6-bromo-2,2’-dioxo-2H,2’H-[3,4’-bichromene]-7’-yl morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and morpholine groups play a crucial role in its biological activity, enabling the compound to bind to enzymes, receptors, and other biomolecules. This binding can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural Comparisons

Core Bichromene Framework

The bichromene backbone is shared with several analogs, including:

  • 6’-((Dimethylamino)methyl)-7’-hydroxy-8’-methyl-2H,2’H-[3,4’-bichromene]-2,2’-dione (2): Features a dimethylaminomethyl group at position 6’ and a hydroxy group at 7’, which may enhance hydrogen-bonding interactions .
  • 7,7’,8’-Trihydroxy-2H,2’H-[3,4’-bichromene]-2,2’-dione (3) : Possesses three hydroxy groups, increasing polarity but reducing lipophilicity compared to the brominated target compound .
  • 6-Bromo-2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl acetate : The acetate ester analog lacks the morpholine ring, resulting in lower steric hindrance and altered metabolic stability .
Substituent Effects
  • Bromine vs.
  • Morpholine-4-carboxylate vs. Acetate : The morpholine group increases nitrogen-containing heterocyclic character, enhancing solubility in aqueous media and resistance to esterase-mediated hydrolysis compared to the acetate in 6-bromo-2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl acetate .

Physical and Crystallographic Properties

Property Target Compound (Morpholine-4-carboxylate) 6-Bromo-2,2'-dioxo-2H,2'H-3,4'-bichromene-7'-yl acetate 4-(4-Bromophenyl)-chromenone
Molecular Formula C₂₀H₁₄BrNO₆ C₂₀H₁₁BrO₆ C₁₈H₁₉BrN₂O₄
Molecular Weight ~492.24 g/mol 427.20 g/mol 407.26 g/mol
Melting Point Not reported Not reported 124–126°C
Key Functional Groups Bromine, morpholine-4-carboxylate Bromine, acetate ester Bromophenyl, nitro, methylamine
Crystal Packing Likely stabilized by N–H⋯O hydrogen bonds Data unavailable S(6) ring via N–H⋯O bonds

Biological Activity

6-Bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl morpholine-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of bromine, dioxo groups, and a morpholine ring. Its molecular formula is C16H14BrN1O5C_{16}H_{14}BrN_{1}O_{5}, with a molecular weight of approximately 396.19 g/mol. The structural features suggest potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in anticancer research. The following sections detail specific findings related to its biological activity.

Anticancer Activity

Several studies have explored the anticancer properties of related compounds. The following table summarizes key findings regarding the cytotoxic effects on different cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF7 (Breast)9.19 ± 0.82Induces apoptosis through ROS generation
Compound BHela (Cervical)8.56 ± 0.53Cell cycle arrest at S phase
Compound CA549 (Lung)12.72 ± 0.79Inhibition of migration and induction of apoptosis

Mechanisms :

  • Apoptosis Induction : Many analogs induce apoptosis via reactive oxygen species (ROS) generation and mitochondrial pathway activation.
  • Cell Cycle Arrest : Compounds often lead to cell cycle arrest at specific phases (e.g., G1 or S phase), preventing cancer cell proliferation.
  • Migration Inhibition : Some compounds inhibit cancer cell migration, reducing metastasis potential.

Case Studies

  • Study on MCF7 Cell Line : A recent study demonstrated that a structurally similar compound exhibited significant cytotoxicity against MCF7 cells with an IC50 value of 9.19 µM. The study highlighted that the compound induced apoptosis through increased ROS levels and decreased mitochondrial membrane potential .
  • Mechanistic Insights : Another investigation showed that a derivative led to cell cycle arrest in HeLa cells at the S phase and triggered apoptosis through caspase activation pathways . This suggests that this compound may share similar mechanisms.
  • Comparative Analysis : When compared with established chemotherapeutics like doxorubicin, some derivatives demonstrated comparable or enhanced anticancer activity against multiple cancer types .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.